The presence of a sulfonyl group (SO2) indicates potential for inhibiting enzymes. Sulfonamides are a well-known class of drugs that utilize this functionality for enzyme inhibition PubChem, Sulfonamide. Research could explore if 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline binds to specific enzymes and disrupts their activity.
The aniline group (attached to the benzene ring) can participate in various interactions with biological molecules. This functionality is present in many bioactive compounds ScienceDirect, Aniline Derivatives in Medicinal Chemistry. Research could investigate if 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline interacts with specific receptors or cellular components due to the aniline group.
The methylpiperidinyl group can influence the compound's water solubility and interaction with biological membranes. Similar structures containing piperidine rings are found in some drugs NCBI, Piperidine Alkaloids: . Research could explore how the methylpiperidinyl group affects the overall properties of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline for biological applications.
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline is a chemical compound characterized by its sulfonamide functional group attached to an aniline structure. Its molecular formula is and it has a molecular weight of approximately 254.35 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a biochemical probe in proteomics research. The presence of the 4-methylpiperidine moiety enhances its solubility and biological activity, making it a subject of interest in various scientific studies .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline has been investigated for its biological activities, particularly in antimicrobial and anticancer research. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate its mechanism of action and therapeutic potential .
The synthesis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline typically involves multi-step organic reactions. Key steps may include:
Industrial production may optimize these routes for higher yields and purity, often utilizing continuous flow reactors and advanced purification methods .
The applications of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline span several fields:
Studies on the interactions of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline with biological targets are crucial for understanding its mechanism of action. These studies often involve:
Such investigations are essential for identifying potential therapeutic uses and optimizing its chemical structure for better efficacy .
Several compounds share structural similarities with 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. Here are some comparisons highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Piperidin-1-ylsulfonyl)aniline | Lacks methyl substitution on the piperidine ring | |
| 4-Methoxy-3-(piperidin-1-ylsulfonyl)aniline | Contains a methoxy group which may alter solubility | |
| 4-(3-Methylpiperidin-1-ylsulfonyl)aniline | Different piperidine substitution affecting activity |
The unique aspect of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline lies in its specific substitution pattern that enhances both solubility and biological activity compared to other similar compounds. Its structural features make it a valuable candidate for further research in medicinal chemistry .
The compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline represents a complex organic molecule incorporating several distinct functional groups within its molecular framework [1]. The molecular formula is C₁₂H₁₈N₂O₂S with a molecular weight of 254.35 grams per mole [1]. The structure consists of three primary components: an aniline moiety (benzene ring with an amino substituent), a sulfonyl linker group (-SO₂-), and a 4-methylpiperidine ring system [1].
The sulfonyl group serves as the central connecting bridge, linking the nitrogen atom of the piperidine ring to the para position of the aniline benzene ring [1]. This arrangement creates a molecule with distinct regions of reactivity and specific spatial orientation [1]. The 4-methylpiperidine component contributes to the three-dimensional character of the molecule, while the aniline portion provides aromatic character and potential sites for further chemical modification [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight (g/mol) | 254.35 |
| IUPAC Name | 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline |
| CAS Registry Number | 314285-39-7 |
| InChI Key | NTUKRLPMKLQAAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
The structural arrangement enables the compound to serve as a versatile intermediate in organic synthesis due to the presence of multiple reactive sites [1]. The amino group on the aniline ring provides nucleophilic character, while the sulfonyl group exhibits electron-withdrawing properties that influence the electronic distribution throughout the molecule [1].
Detailed analysis of bond lengths and angles in 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline reveals characteristic geometric parameters consistent with similar sulfonylaniline derivatives [6] [9]. The sulfonyl group exhibits typical S=O bond lengths ranging from 1.433 to 1.467 Angstroms for one oxygen atom and 1.431 to 1.463 Angstroms for the second oxygen atom [6] [9]. These values are consistent with the double-bond character expected in sulfonyl groups [6].
The S-N bond connecting the sulfonyl group to the piperidine nitrogen shows lengths between 1.625 and 1.678 Angstroms [6] [9]. This bond length reflects the partial double-bond character resulting from nitrogen lone pair donation to the sulfur center [9]. The S-C bond linking the sulfonyl group to the aromatic ring exhibits lengths ranging from 1.743 to 1.770 Angstroms [6] [9].
| Bond Type | Bond Length (Å) | Reference Structure |
|---|---|---|
| S=O (sulfonyl) | 1.433-1.467 | Various sulfonamides |
| S=O (sulfonyl) | 1.431-1.463 | Various sulfonamides |
| S-N (sulfonamide) | 1.625-1.678 | Sulfonamide derivatives |
| S-C (aromatic) | 1.743-1.770 | Sulfonylaniline compounds |
| N-C (piperidine) | 1.392-1.422 | Piperidine-containing compounds |
| C-C (aromatic avg) | 1.390-1.400 | Aromatic compounds |
| C-N (aniline) | 1.376-1.416 | Aniline derivatives |
Bond angle analysis reveals that the O=S=O angle in the sulfonyl group ranges from 118.3 to 119.7 degrees, indicating slight deviation from ideal tetrahedral geometry [6] [9]. The N-S-C angle varies between 106.0 and 108.6 degrees, consistent with tetrahedral coordination around the sulfur atom [9]. The S-N-C angle ranges from 105.9 to 110.2 degrees, reflecting the geometric constraints imposed by the sulfonamide linkage [9].
| Bond Angle | Angle (degrees) | Description |
|---|---|---|
| O=S=O | 118.3-119.7 | Sulfonyl group geometry |
| N-S-C | 106.0-108.6 | Tetrahedral sulfur coordination |
| S-N-C | 105.9-110.2 | Sulfonamide linkage |
| C-S-N-C (torsion) | 53.1-83.9 | Conformational flexibility |
| N(1)-S(1)-C(1) | 105.9-110.2 | Molecular framework angle |
The torsion angle C-S-N-C demonstrates significant conformational flexibility, with values ranging from 53.1 to 83.9 degrees [9]. This variability indicates that the molecule can adopt multiple conformational states depending on environmental factors and crystal packing forces [9].
Crystallographic investigations of sulfonylaniline derivatives provide crucial insights into solid-state structures and intermolecular interactions [7] [9] [28]. X-ray diffraction studies reveal that sulfonylaniline compounds typically exhibit well-defined crystal lattices stabilized by hydrogen bonding networks [7] [9]. The dihedral angles between aromatic rings in related sulfonamide structures range from 73.5 to 102.3 degrees, indicating significant conformational diversity in the solid state [9].
Crystal structure analysis demonstrates that sulfonylaniline derivatives commonly form intermolecular hydrogen bonds involving the sulfonamide N-H groups and sulfonic oxygen atoms [9]. These hydrogen bonds typically exhibit distances ranging from 1.909 to 2.963 Angstroms [9]. The geometric parameters of the sulfonamide group remain remarkably consistent across different crystal structures, with bond lengths and angles showing minimal variation regardless of substituent modifications [9].
Polymorphic behavior has been observed in several sulfonylaniline derivatives, with different crystal forms exhibiting distinct molecular conformations and packing arrangements [28]. The molecular interactions responsible for crystal stability primarily involve hydrogen bonding between sulfonamide groups, with additional contributions from van der Waals forces and aromatic stacking interactions [28] [30].
The introduction of bulky substituents significantly affects crystal packing efficiency and intermolecular bonding patterns [9]. Larger substituents tend to reduce the number of intermolecular hydrogen bonds and alter the overall crystal architecture [9]. The τ₄ descriptor for tetrahedral coordination around sulfur atoms in crystalline sulfonamides typically ranges from 0.94 to 1.0, indicating nearly ideal tetrahedral geometry [6].
Crystal density measurements reveal that sulfonylaniline derivatives generally exhibit densities between 1.2 and 1.4 grams per cubic centimeter [28]. The correlation between crystal density and molecular packing efficiency provides insights into the relative stability of different polymorphic forms [30].
The 4-methylpiperidine ring system in 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline exhibits well-defined conformational preferences based on comprehensive nuclear magnetic resonance and computational studies [10] [14]. The piperidine ring adopts a chair conformation as the predominant form, with the methyl substituent preferentially occupying an axial position [10] [14].
Low-temperature carbon-13 nuclear magnetic resonance measurements of 4-methylpiperidine reveal a conformational free energy difference of -1.93 ± 0.02 kilocalories per mole favoring the axial methyl conformation [14]. This preference arises from favorable steric and electronic interactions within the chair conformation [14].
| Parameter | Value | Reference/Source |
|---|---|---|
| Preferred Conformation | Chair | Computational studies |
| Methyl Group Position | Axial (preferred) | NMR analysis |
| Conformational Free Energy (kcal/mol) | -1.93 ± 0.02 | Low-temperature ¹³C NMR |
| Ring Pucker Amplitude Q (Å) | 0.352 | Crystal structure analysis |
| Phase Angle φ₂ (degrees) | 262.2 | Crystal structure analysis |
| Torsion Angle Range (degrees) | -65.6 to 76.2 | Crystal structure torsion analysis |
Conformational analysis reveals that the piperidine ring maintains a puckering amplitude of approximately 0.352 Angstroms with a phase angle of 262.2 degrees [6]. These parameters indicate a well-defined chair conformation with minimal deviation from ideal geometry [6]. The torsion angles within the piperidine ring system range from -65.6 to 76.2 degrees, reflecting the expected angular relationships in six-membered ring systems [6] [10].
The attachment of the sulfonyl group to the piperidine nitrogen introduces additional conformational constraints [10]. When viewed along the S-N bond axis, both N-C bonds of the piperidine ring adopt gauche orientations relative to the S-C bond, with torsion angles of -65.6 and 76.2 degrees [6]. This arrangement minimizes steric interactions while maintaining optimal orbital overlap [6].
Temperature-dependent nuclear magnetic resonance studies indicate that the piperidine ring system remains conformationally stable across a wide temperature range [10]. The barrier to ring inversion is sufficiently high to prevent rapid conformational exchange under normal conditions [10].
The electronic structure of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline exhibits complex charge distribution patterns arising from the interaction between electron-donating and electron-withdrawing functional groups [15] [18]. Density functional theory calculations reveal that the sulfonyl group acts as a strong electron-withdrawing substituent, significantly affecting the electronic properties of both the aniline and piperidine components [15] [18].
Molecular orbital analysis demonstrates that the highest occupied molecular orbital energy levels vary depending on the specific substituent patterns and conformational arrangements [15]. The lowest unoccupied molecular orbital typically localizes on the aromatic ring system, while the highest occupied molecular orbital distribution depends on the relative electron-donating capabilities of the amine and piperidine groups [15].
The sulfonyl group exhibits significant polarization with partial positive charge localization on the sulfur atom and partial negative charges on the oxygen atoms [18]. This charge separation creates a strong dipole moment that influences intermolecular interactions and crystal packing behavior [18]. Computational studies using density functional theory methods reveal that the electronic charge density distribution remains relatively consistent across different conformational states [18].
Electrostatic potential mapping indicates that the aniline amino group serves as a primary nucleophilic site, while the sulfonyl oxygens act as electrophilic centers [18]. The piperidine nitrogen exhibits intermediate electronic character due to its involvement in the sulfonamide linkage [18]. The methyl substituent on the piperidine ring provides electron-donating character through hyperconjugation effects [18].
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